6-(Thiophen-2-yl)pyridin-3-ol
Overview
Description
6-(Thiophen-2-yl)pyridin-3-ol is a heterocyclic compound that features both a thiophene ring and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antioxidant and anti-inflammatory activities .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been associated with antioxidant pathways and anti-inflammatory responses .
Result of Action
Similar compounds have been reported to exhibit potent anti-inflammatory activities both in vitro and in vivo, as well as promising antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-2-yl)pyridin-3-ol typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde. This reaction is often carried out under basic conditions, using reagents such as sodium hydroxide or potassium carbonate . The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Thiophen-2-yl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and pyridine rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.
Substitution: Halogenated derivatives, such as brominated or chlorinated products.
Scientific Research Applications
6-(Thiophen-2-yl)pyridin-3-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)pyridin-3-ol: Similar structure but with the thiophene ring attached at a different position on the pyridine ring.
2-(Thiophen-2-yl)pyridin-3-ol: Another isomer with the thiophene ring attached at the 2-position of the pyridine ring.
Uniqueness
6-(Thiophen-2-yl)pyridin-3-ol is unique due to its specific structural arrangement, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.
Properties
IUPAC Name |
6-thiophen-2-ylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-7-3-4-8(10-6-7)9-2-1-5-12-9/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQKYWOHEGSEMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671771 | |
Record name | 6-(Thiophen-2-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159815-70-9 | |
Record name | 6-(Thiophen-2-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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